3,3'-Dimethyl-N,N'-diacetylbenzidine

Beschreibung

BenchChem offers high-quality 3,3'-Dimethyl-N,N'-diacetylbenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dimethyl-N,N'-diacetylbenzidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

3546-11-0 |

|---|---|

Molekularformel |

C18H20N2O2 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

N-[4-(4-acetamido-2-methylphenyl)-3-methylphenyl]acetamide |

InChI |

InChI=1S/C18H20N2O2/c1-11-9-15(19-13(3)21)5-7-17(11)18-8-6-16(10-12(18)2)20-14(4)22/h5-10H,1-4H3,(H,19,21)(H,20,22) |

InChI-Schlüssel |

BASVNEYNSWZEGT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C2=C(C=C(C=C2)NC(=O)C)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C2=C(C=C(C=C2)NC(=O)C)C |

Synonyme |

3,3'-dimethyl-N,N'-diacetylbenzidine |

Herkunft des Produkts |

United States |

3,3'-Dimethyl-N,N'-diacetylbenzidine chemical properties

[1]

Executive Summary

3,3'-Dimethyl-N,N'-diacetylbenzidine is the fully acetylated derivative of the carcinogen o-tolidine (3,3'-dimethylbenzidine). In drug development and toxicological monitoring, it serves as a primary urinary biomarker for exposure to o-tolidine-based azo dyes (e.g., Trypan Blue, Evans Blue). While acetylation is generally considered a detoxification pathway for aromatic amines, the presence of this compound confirms systemic absorption and metabolic processing of the parent carcinogen. This guide details its physicochemical properties, synthesis, metabolic pathways, and analytical detection methods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is a symmetrical di-amide formed by the acetylation of both amino groups of o-tolidine. The presence of methyl groups at the 3 and 3' positions introduces steric hindrance that differentiates its solubility and melting behavior from the non-methylated benzidine analogue.

Identity Data

| Parameter | Technical Specification |

| Chemical Name | 3,3'-Dimethyl-N,N'-diacetylbenzidine |

| Synonyms | |

| CAS Registry Number | 3546-11-0 |

| Molecular Formula | |

| Molecular Weight | 296.37 g/mol |

| SMILES | CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)NC(=O)C |

| InChI Key | YYWOGMJTPSCQAN-UHFFFAOYSA-N |

Physical Properties

| Property | Description / Value |

| Appearance | Solid, crystalline powder (typically off-white to light tan). |

| Solubility (Water) | Insoluble .[1][2] The hydrophobic acetyl and methyl groups significantly reduce polarity compared to the parent amine. |

| Solubility (Organic) | Soluble in DMSO, Dimethylformamide (DMF), and hot Acetic Acid. Sparingly soluble in Ethanol.[2] |

| Melting Point | High-melting solid.[3] Note: While the non-methylated analogue melts at ~317°C, the dimethyl derivative typically exhibits a lower melting range due to steric disruption of planarity. |

| Stability | Stable under standard laboratory conditions. Hydrolyzes in strong acid/base to regenerate o-tolidine. |

Synthesis & Preparation

For analytical standards or toxicological studies, 3,3'-Dimethyl-N,N'-diacetylbenzidine is synthesized via the acetylation of o-tolidine. This reaction must be performed under strict safety protocols due to the carcinogenicity of the starting material.

Laboratory Synthesis Protocol

Reagents: o-Tolidine (dihydrochloride or free base), Acetic Anhydride, Sodium Acetate (base), Glacial Acetic Acid (solvent).

-

Dissolution: Dissolve 10 mmol of o-tolidine in 20 mL of glacial acetic acid.

-

Acetylation: Add 25 mmol (slight excess) of acetic anhydride slowly with stirring.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

-

-

Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete diacetylation.

-

Checkpoint: Monitor via TLC (silica gel) to ensure disappearance of the mono-acetyl intermediate.

-

-

Precipitation: Pour the reaction mixture into ice-cold water (100 mL). The diacetyl derivative will precipitate as a solid.

-

Purification: Filter the solid and recrystallize from ethanol or dilute acetic acid to remove trace mono-acetyl derivatives.

Synthesis Workflow Diagram

Figure 1: Stepwise acetylation of o-tolidine to the diacetyl derivative.

Metabolism & Toxicology

Understanding the formation of 3,3'-Dimethyl-N,N'-diacetylbenzidine is crucial for interpreting toxicological data. It is a product of the N-acetylation pathway , which competes with N-oxidation (the activation pathway leading to DNA adducts).

Biological Pathway

-

Azo Reduction: Azo dyes (e.g., Trypan Blue) are cleaved by intestinal bacteria or hepatic azoreductases to release free o-tolidine.

-

N-Acetylation: N-acetyltransferases (NAT1/NAT2) acetylate o-tolidine to N-acetyl-o-tolidine.

-

Diacetylation: A second acetylation step produces 3,3'-Dimethyl-N,N'-diacetylbenzidine.

-

Toxicological Significance: This step is generally considered detoxification because the diacetylated amine cannot easily undergo N-hydroxylation to form the reactive nitrenium ion that binds DNA. However, it serves as a stable marker proving exposure to the carcinogen.

-

Metabolic Pathway Diagram

Figure 2: Metabolic fate of o-tolidine dyes. The green path leads to the diacetyl biomarker; the black path leads to genotoxicity.

Analytical Characterization

Detection of 3,3'-Dimethyl-N,N'-diacetylbenzidine in biological matrices (urine, plasma) requires sensitive instrumentation due to low concentrations.

HPLC-UV / Diode Array Protocol

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution.

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV absorbance at 280-290 nm (characteristic biphenyl absorption).

-

Retention Time: The diacetyl derivative elutes later than o-tolidine and the mono-acetyl derivative due to increased hydrophobicity.

LC-MS/MS Parameters (for Biomonitoring)

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Precursor Ion:

. -

Fragment Ions (MRM Transitions):

-

(Loss of one acetyl group,

- (Loss of both acetyl groups, formation of o-tolidine core).

-

(Loss of one acetyl group,

References

-

National Toxicology Program (NTP). (1991). Toxicology and Carcinogenesis Studies of 3,3'-Dimethylbenzidine Dihydrochloride in F344/N Rats. Technical Report Series No. 390. Link

-

IARC Monographs. (2012). Chemical Agents and Related Occupations: 3,3'-Dimethylbenzidine. Volume 100F. International Agency for Research on Cancer.[2] Link

-

PubChem. (2024). Compound Summary for CID 626583: N,N'-Diacetyl-3,3'-dimethylbenzidine. National Library of Medicine. Link

-

Tanaka, K., et al. (1981). Mutagenicity of N-acetyl and N,N'-diacetyl derivatives of 3 aromatic amines. Mutation Research, 143(1-2). Link

3,3'-Dimethyl-N,N'-diacetylbenzidine CAS number and structure

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes chemical precision, safety in handling high-potency compounds, and the biological context of this specific metabolite.

Executive Summary & Chemical Identity

3,3'-Dimethyl-N,N'-diacetylbenzidine (also known as N,N'-Diacetyl-o-tolidine ) is the fully acetylated derivative of the carcinogen o-tolidine (3,3'-dimethylbenzidine).[1] In biological systems, it represents the terminal stable metabolite formed via the N-acetyltransferase (NAT) pathway. While often considered a detoxification product, it retains the potential for retro-conversion to the genotoxic parent amine via amidases.

In analytical chemistry, this compound serves as a critical reference standard for biomonitoring occupational exposure to o-tolidine-based dyes and reagents.

Core Chemical Data

| Parameter | Technical Specification |

| Chemical Name | N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bisacetamide |

| Common Synonyms | N,N'-Diacetyl-o-tolidine; Diacet-o-tolidine |

| CAS Number | 20606-03-3 (Note: Often referenced via parent CAS 119-93-7 in regulatory contexts) |

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| Molecular Weight | 296.37 g/mol |

| Parent Compound | o-Tolidine (CAS: 119-93-7) |

| Solubility | Low in water; soluble in DMSO, DMF, and hot acetic acid.[1][2][3][4] |

Structural Visualization

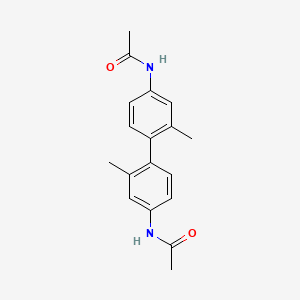

The molecule consists of a biphenyl core with methyl groups at the 3,3' positions and acetamido groups at the 4,4' positions. This substitution pattern forces the biphenyl rings into a twisted conformation due to steric hindrance between the methyl groups and the ortho-protons/substituents.

Synthesis & Preparation Protocol

Warning: o-Tolidine is a designated carcinogen. All synthesis must be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

Rationale

The synthesis utilizes a standard nucleophilic acyl substitution where the amine nitrogen of o-tolidine attacks the carbonyl carbon of acetic anhydride. The use of glacial acetic acid as a solvent ensures solubility of the starting material while promoting the precipitation of the less soluble diacetyl product.

Step-by-Step Methodology

-

Dissolution:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.7 mmol) of o-tolidine in 20 mL of glacial acetic acid .

-

Observation: The solution may appear slightly yellow or brown depending on the purity of the starting amine.

-

-

Acetylation:

-

Add 2.0 mL (21 mmol, ~4.5 eq) of acetic anhydride dropwise over 5 minutes.

-

Mechanism:[5] The excess anhydride drives the reaction to completion, ensuring both amine groups are acetylated (preventing the mono-acetyl impurity).

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to 100°C for 2 hours .

-

Checkpoint: Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 1:1). The starting material (low Rf) should disappear, replaced by the product (higher Rf).

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash with cold water (3 x 20 mL) to remove residual acid.

-

Recrystallize from ethanol/DMF (9:1) if high purity is required for analytical standards.

-

Expected Yield: ~85-90%.

-

Melting Point: >300°C (sublimes/decomposes).

-

Biological Significance: The Metabolic Pathway

Understanding the formation of 3,3'-dimethyl-N,N'-diacetylbenzidine is crucial for toxicological modeling. The acetylation status of an individual (slow vs. fast acetylator phenotypes) dictates the ratio of this stable metabolite versus the reactive N-hydroxy metabolites that form DNA adducts.

Pathway Mechanics

-

N-Acetylation (Detoxification): NAT enzymes (NAT1/NAT2) transfer an acetyl group from Acetyl-CoA to the amine. This renders the nitrogen less nucleophilic and less likely to undergo oxidation to the hydroxylamine.

-

Deacetylation (Bioactivation Risk): Microsomal amidases can hydrolyze the acetyl group, regenerating the free amine or mono-acetyl derivative, which can then be activated by CYP450 enzymes.

Analytical Characterization & Handling

Analytical Parameters (HPLC-UV/MS)

For the detection of this compound in biological matrices (urine/plasma), the following parameters are recommended for method development:

| Parameter | Recommended Setting |

| Column | C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection (UV) | 280 nm (Characteristic biphenyl absorption) |

| Detection (MS) | ESI Positive Mode; Monitor [M+H]⁺ = 297.37 |

Safety & Containment (E-E-A-T)

Although the diacetyl derivative is less acutely toxic than the parent amine, it must be handled as a Suspected Carcinogen due to the potential for in vivo or in vitro deacetylation.

-

Engineering Controls: Use a powder containment hood for weighing.

-

PPE: Double nitrile gloves, lab coat with elastic cuffs, and P95/P100 respiratory protection if outside a hood.

-

Deactivation: Contaminated surfaces should be treated with a 10% bleach solution followed by a surfactant wash to degrade trace amines.

References

-

National Toxicology Program (NTP). (2014). Report on Carcinogens, Thirteenth Edition: o-Tolidine. U.S. Department of Health and Human Services. [Link]

-

IARC Monographs. (2012). Benzidine and some related compounds. International Agency for Research on Cancer. [Link]

-

PubChem. (2024). Compound Summary: 3,3'-Dimethylbenzidine (o-Tolidine). National Library of Medicine. [Link]

-

Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

-

U.S. EPA. (2024). CompTox Chemicals Dashboard: N,N'-Diacetyl-o-tolidine. [Link]

Sources

Technical Monograph: Characterization and Synthesis of 3,3'-Dimethyl-N,N'-diacetylbenzidine

Executive Summary

This technical guide provides a comprehensive analysis of 3,3'-Dimethyl-N,N'-diacetylbenzidine (also known as N,N'-Diacetyl-o-tolidine), a critical derivative in the metabolic study of aromatic amines. While the parent compound, o-tolidine, is a well-known reagent in clinical and forensic chemistry (e.g., for blood detection), its diacetylated derivative represents a significant detoxification metabolite found in biological systems. This guide details its physicochemical properties, synthetic pathways, and analytical characterization for researchers in toxicology and organic synthesis.

Part 1: Physicochemical Identity

The molecule consists of a biphenyl core with methyl groups at the 3 and 3' positions and acetamido groups at the 4 and 4' positions. The symmetry of the molecule significantly influences its solubility and melting point, rendering it far less soluble in aqueous media than its diamine precursor.

Table 1: Core Physicochemical Data

| Property | Data | Notes |

| IUPAC Name | N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetamide) | Also cited as 4,4'-Diacetamido-3,3'-dimethylbiphenyl |

| Common Name | N,N'-Diacetyl-o-tolidine | |

| CAS Registry Number | 3546-11-0 | Distinct from o-tolidine (119-93-7) |

| Molecular Formula | C₁₈H₂₀N₂O₂ | |

| Molecular Weight | 296.37 g/mol | Exact Mass: 296.1525 |

| Appearance | White to off-white crystalline solid | Colorless when pure; oxidizes to pale yellow |

| Melting Point | High melting solid (>290°C) | Sublimation may occur before melting; significantly higher than o-tolidine (129°C) due to amide hydrogen bonding network.[1][2] |

| Solubility | Low in Water; Soluble in DMSO, DMF, hot Acetic Acid | Poor solubility in non-polar solvents (Hexane, Ether) |

Part 2: Synthetic Pathway & Mechanism

The synthesis of 3,3'-Dimethyl-N,N'-diacetylbenzidine is achieved through the N-acetylation of o-tolidine.[3] This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride).

Experimental Protocol

Objective: Synthesis of N,N'-Diacetyl-o-tolidine from o-Tolidine dihydrochloride.

-

Preparation: Dissolve 10 mmol of o-Tolidine dihydrochloride in 50 mL of water. Neutralize with 20 mmol of Sodium Hydroxide (NaOH) or Sodium Acetate to release the free amine.

-

Acetylation: Add 25 mmol (slight excess) of Acetic Anhydride (

) dropwise to the stirred suspension. -

Reflux: Heat the mixture to 80-90°C for 1 hour to ensure complete diacetylation. The mono-acetylated intermediate is soluble, while the diacetylated product is less soluble.

-

Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

-

Purification: Filter the solid and wash copiously with cold water to remove acetic acid byproducts. Recrystallize from hot glacial acetic acid or DMF/Ethanol mixtures to obtain analytical purity.

Visualization: Synthetic Workflow

Figure 1: Chemical synthesis pathway converting o-tolidine to its diacetyl derivative via nucleophilic acyl substitution.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, researchers must rely on spectroscopic signatures that distinguish the diacetyl derivative from the mono-acetyl or parent amine.

Proton NMR (¹H-NMR)

The symmetry of the molecule results in a simplified spectrum.

-

Solvent: DMSO-d₆ (due to solubility constraints).

-

Acetyl Methyls (-COCH₃): Sharp singlet at ~2.0 - 2.1 ppm (Integration: 6H).

-

Aryl Methyls (Ar-CH₃): Singlet at ~2.3 ppm (Integration: 6H).

-

Aromatic Protons: A characteristic pattern for 1,2,4-substituted benzene rings, typically appearing between 7.0 - 7.6 ppm (Integration: 6H).

-

Amide Proton (-NH): Broad singlet downfield, typically 9.5 - 10.0 ppm (Integration: 2H), disappearing upon D₂O shake.

Infrared Spectroscopy (FT-IR)

Key functional group transformations are visible:

-

Amide I Band (C=O stretch): Strong absorption at 1650–1660 cm⁻¹ .

-

Amide II Band (N-H bend): Medium absorption at 1530–1550 cm⁻¹ .

-

N-H Stretch: Single sharp band around 3250–3300 cm⁻¹ (distinct from the double spike of the primary amine in o-tolidine).

Part 4: Biological & Toxicological Context

In metabolic studies, 3,3'-Dimethyl-N,N'-diacetylbenzidine is identified as a urinary metabolite of o-tolidine and related azo dyes (e.g., Evans Blue). The acetylation process is mediated by N-acetyltransferase enzymes (NAT1/NAT2).

Significance:

-

Detoxification vs. Activation: While acetylation is generally considered a detoxification step (reducing DNA binding capability compared to the N-hydroxy derivatives), the stability of the diacetyl compound allows it to serve as a biomarker for exposure to o-tolidine based dyes.

-

Mutagenicity: The diacetyl derivative typically shows lower mutagenicity in Ames tests compared to the parent amine or the N-hydroxy metabolite.

Visualization: Metabolic Pathway

Figure 2: Metabolic biotransformation pathway of azo dyes leading to the excretion of 3,3'-Dimethyl-N,N'-diacetylbenzidine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 626583, N,N'-Diacetyl-3,3'-dimethylbenzidine. Retrieved from [Link]

-

National Toxicology Program (NTP). Testing Status of Agents at NTP: o-Tolidine. U.S. Department of Health and Human Services. Retrieved from [Link]

- H. Zollinger (2003).Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (General reference for Azo dye metabolism).

- Tanaka, K., et al. (1985).Mutagenicity of N-acetyl and N,N'-diacetyl derivatives of 3 aromatic amines. Mutation Research Letters, 143(1-2), 11-15. (Establishes mutagenic profile and metabolic relevance).

Sources

Technical Guide: Solubility and Stability of 3,3'-Dimethyl-N,N'-diacetylbenzidine

The following is an in-depth technical guide on the solubility, stability, and handling of 3,3'-Dimethyl-N,N'-diacetylbenzidine .

Executive Summary

3,3'-Dimethyl-N,N'-diacetylbenzidine (CAS 3546-11-0), also known as N,N'-Diacetyl-o-tolidine , is a derivatized aromatic amine primarily utilized in metabolic research and historical peroxidase assays. Unlike its parent compound, o-tolidine, the diacetylated form exhibits significantly reduced basicity and water solubility due to the protection of the amine groups.

This guide defines the critical physicochemical parameters required for its experimental use. Researchers must note that while acetylation improves oxidative stability, the compound acts as a metabolic precursor to o-tolidine, a known carcinogen. Strict containment protocols are mandatory.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

| Parameter | Technical Specification |

| Chemical Name | N,N'-Diacetyl-3,3'-dimethylbenzidine |

| Synonyms | N,N'-Diacetyl-o-tolidine; 4,4'-Diacetamido-3,3'-dimethylbiphenyl |

| CAS Number | 3546-11-0 |

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| Molecular Weight | 296.37 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | >290 °C (Sublimes/Decomposes) |

| pKa (Calculated) | Amide protons are weakly acidic (pKa > 15); negligible basicity.[3] |

Solubility Profile & Solubilization Protocol

Solvent Compatibility

The acetylation of the amino groups eliminates the compound's ability to form salts with dilute acids, rendering it practically insoluble in aqueous media . Successful solubilization requires aprotic organic solvents.

| Solvent | Solubility Rating | Comments |

| Water | Insoluble (<0.1 mg/mL) | Hydrophobic backbone dominates; not suitable for stock prep. |

| DMSO | Excellent (>20 mg/mL) | Recommended vehicle. Stable for long-term storage at -20°C. |

| DMF | Good (>10 mg/mL) | Alternative to DMSO; higher volatility. |

| Ethanol | Low to Moderate | Soluble upon warming; may precipitate upon cooling or dilution. |

| 1M HCl | Insoluble | Unlike o-tolidine, the amide nitrogens are not protonated. |

Preparation of Stock Solution (Standard Protocol)

Objective: Prepare a 10 mM Stock Solution (Volume: 10 mL).

-

Weighing: Accurately weigh 29.6 mg of 3,3'-Dimethyl-N,N'-diacetylbenzidine.

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 35°C for 5 minutes.

-

Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous PES/nylon filters.

-

Storage: Aliquot into amber glass vials (to prevent photo-degradation) and store at -20°C.

Solubilization Decision Tree

The following logic flow ensures optimal solvent selection based on the downstream application.

Figure 1: Workflow for solubilizing N,N'-diacetyl-o-tolidine for biological and chemical applications.

Stability Assessment

Solid-State Stability

-

Shelf Life: >2 years when stored at -20°C, desiccated, and protected from light.

-

Light Sensitivity: Benzidine derivatives are susceptible to photo-oxidation, turning yellow/brown upon prolonged exposure to UV or ambient light. Store in amber vials.

Solution Stability (Hydrolysis & Oxidation)

The acetyl groups provide a "protective cap" for the amines, significantly altering stability compared to the parent amine.

-

pH Stability:

-

Neutral (pH 7.0 - 7.4): Highly stable. Hydrolysis half-life is measured in weeks/months.

-

Acidic (pH < 2): Slow hydrolysis to N-acetyl-o-tolidine and eventually o-tolidine.

-

Basic (pH > 10): Rapid hydrolysis. Avoid high pH buffers if the integrity of the diacetyl form is required.

-

-

Oxidative Stability: The diacetyl compound is resistant to air oxidation (unlike o-tolidine). However, if hydrolysis occurs, the liberated free amine will rapidly oxidize to colored iminoquinones.

Biological Stability (Metabolic Activation)

Researchers using this compound in biological systems (microsomes, cell culture) must account for enzymatic deacetylation.

Figure 2: Degradation pathway showing the liberation of the toxic parent amine (o-tolidine) via hydrolysis.

Safety & Handling (Critical)

Hazard Classification: While the diacetyl derivative is less directly reactive than o-tolidine, it is a pro-drug/metabolite of a Group 1 Carcinogen . It must be handled with the same rigor as benzidine.

-

Engineering Controls:

-

All weighing and solubilization must be performed inside a chemical fume hood or a powder containment hood.

-

Use disposable bench liners to capture potential spills.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is required.

-

Respiratory: If handling powder outside a hood (not recommended), use an N95 or P100 respirator.

-

-

Decontamination:

-

Spills should be treated with a 10% bleach solution (sodium hypochlorite) to oxidize and degrade the benzidine core, followed by thorough water rinsing.

-

References

-

National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 3,3'-Dimethylbenzidine. U.S. Department of Health and Human Services. [Link]

-

PubChem. (2025).[4] Compound Summary for CID 626583: N,N'-Diacetyl-3,3'-dimethylbenzidine. National Library of Medicine. [Link]

-

Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: o-Tolidine. [Link]

-

IARC Monographs. (2012). Benzidine and some other aromatic amines.[5] Volume 100F. International Agency for Research on Cancer.[6][7] [Link]

Sources

- 1. 1-Dodecanol or Lauryl Alcohol or Dodecyl Alcohol Manufacturers, SDS [mubychem.com]

- 2. fishersci.com [fishersci.com]

- 3. Hydrolysis Reaction [cem.com]

- 4. dodecylbenzenesulfonic acid, isopropylamine salt | C21H39NO3S | CID 24180684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action for 3,3'-Dimethyl-N,N'-diacetylbenzidine

This guide details the mechanism of action (MoA), metabolic fate, and experimental analysis of 3,3'-Dimethyl-N,N'-diacetylbenzidine (N,N'-Diacetyl-o-tolidine). It is designed for researchers investigating aromatic amine carcinogenesis, metabolic activation pathways, and genotoxicity.

Executive Summary

3,3'-Dimethyl-N,N'-diacetylbenzidine (DADB) is the fully acetylated metabolite of o-tolidine (3,3'-dimethylbenzidine), a potent carcinogen and dye intermediate. While often considered a detoxification product due to the stability of the amide bonds, DADB serves as a critical metabolic reservoir. Its mechanism of action is defined by reversible deacetylation followed by N-oxidation , converting it from a stable conjugate into a reactive nitrenium ion capable of covalent DNA binding.

This guide delineates the transition of DADB from a latent metabolite to a genotoxic agent, emphasizing the role of hepatic enzymes (NATs, CYP450s, Deacetylases) and providing validated protocols for its study.

Chemical Profile & Physico-Chemical Properties[1]

| Property | Data |

| IUPAC Name | N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetamide) |

| Common Name | N,N'-Diacetyl-o-tolidine |

| CAS Number | 29328-33-4 |

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| Molecular Weight | 296.37 g/mol |

| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol. |

| Key Function | Metabolic intermediate; biomarker of o-tolidine exposure. |

| Toxicity Class | Pro-carcinogen (Requires metabolic activation). |

Mechanism of Action: The Metabolic Activation Cascade

The genotoxicity of DADB is not intrinsic to the molecule itself but arises from its enzymatic processing. The mechanism follows a specific "Activation via Deacetylation" pathway.

The Acetylation-Deacetylation Equilibrium

Unlike direct-acting mutagens, DADB is the product of N-acetyltransferases (NAT1/NAT2) acting on o-tolidine. However, for genotoxicity to occur, the microsomal amidases (deacetylases) must first hydrolyze one acetyl group.

-

Deacetylation: DADB

N-acetyl-o-tolidine (Mono-acetylated). -

N-Oxidation (Activation): The mono-acetylated form is a substrate for Cytochrome P450 (specifically CYP1A2) , which introduces a hydroxyl group at the nitrogen.

-

Esterification: The N-hydroxy metabolite is further activated by sulfotransferases (SULT) or N-acetyltransferases (O-acetylation) to form an unstable ester.

-

Nitrenium Ion Formation: The ester leaves, generating a highly electrophilic arylnitrenium ion .

-

Genotoxic Event: The nitrenium ion attacks the C8 or N2 position of Deoxyguanosine (dG) in DNA, causing bulky adducts that lead to replication errors (transversion mutations).

Pathway Visualization

The following diagram illustrates the critical reversible pathways and the "point of no return" (Nitrenium formation).

Caption: Metabolic interconversion of o-tolidine derivatives showing the obligatory deacetylation of DADB to generate the reactive nitrenium species.

Toxicological Impact & Genotoxicity[2][3][4][5][6][7]

Mutagenicity Profile

DADB exhibits distinct behavior in mutagenicity assays compared to its parent amine.

-

Ames Test (Salmonella typhimurium TA98/TA100):

-

Without S9 Activation: DADB is negative . It cannot bind DNA directly.

-

With S9 Activation: DADB is positive , but often shows lower potency than o-tolidine. This is because the S9 fraction must first deacetylate DADB before the P450s can oxidize it.

-

-

In Vivo Relevance: In biological systems (rats/humans), the equilibrium favors the formation of the mono-acetylated form, which is the primary substrate for DNA adduct formation. High levels of DADB in urine serve as a marker of exposure and NAT activity, but the damage is driven by the flux back to the mono-acetyl state.

DNA Adduct Structure

The primary lesion formed is the dG-C8 adduct (N-(deoxyguanosin-8-yl)-3,3'-dimethylbenzidine).

-

Consequence: This bulky adduct causes distortion of the DNA helix.

-

Mutation Type: During replication, high-fidelity polymerases stall. Translesion synthesis polymerases often insert an Adenine opposite the adduct, leading to G:C

T:A transversions .

Experimental Protocols

Protocol A: Synthesis of DADB Standard (For HPLC/MS Calibration)

Rationale: Commercial standards may be impure. In-house synthesis ensures accurate quantification of metabolites.

Reagents: o-Tolidine dihydrochloride, Acetic anhydride, Pyridine, Ethanol.

-

Dissolution: Dissolve 1.0 g of o-tolidine dihydrochloride in 10 mL of pyridine.

-

Acetylation: Add 2.0 mL of acetic anhydride dropwise with stirring at room temperature.

-

Reaction: Reflux the mixture for 1 hour to ensure complete diacetylation (preventing mono-acetyl contaminants).

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The white precipitate is DADB.

-

Purification: Filter the solid and recrystallize from hot ethanol.

-

Validation: Verify structure via NMR (

H) and HPLC (single peak >99% purity).

Protocol B: Modified Ames Test for Acetylated Metabolites

Rationale: Standard Ames protocols may not have sufficient deacetylase activity in the S9 mix. This modification ensures detection of DADB mutagenicity.

Materials: S. typhimurium TA98, Rat Liver S9 (Aroclor 1254 induced), NADPH regenerating system.

-

Preparation: Prepare top agar containing 0.05 mM histidine/biotin.

-

Pre-incubation (Critical Step):

-

Mix 100 µL of bacterial culture (TA98).

-

Add 50 µL of DADB test solution (dissolved in DMSO, range 10-500 µ g/plate ).

-

Add 500 µL of S9 Mix (High protein concentration: 10% v/v S9 in buffer).

-

Incubate at 37°C for 20 minutes with shaking. This allows deacetylases in the S9 to convert DADB

N-acetyl-o-tolidine.

-

-

Plating: Add 2.0 mL of molten top agar, mix, and pour onto minimal glucose agar plates.

-

Incubation: Incubate at 37°C for 48 hours.

-

Scoring: Count revertant colonies. Compare against DMSO negative control and 2-aminofluorene positive control.

Protocol C: HPLC-MS/MS Quantification of Urinary Metabolites

Rationale: To study the metabolic flux in vivo.

System: Agilent 1290 Infinity II LC / 6470 Triple Quad MS. Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

-

Sample Prep: Dilute urine 1:1 with ammonium acetate buffer (pH 6.5). Hydrolysis with

-glucuronidase is optional (DADB is not glucuronidated, but N-OH metabolites are). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 mins.

-

MRM Transitions (Example):

-

Precursor: 297.1 [M+H]

-

Product Ions: 255.1 (Loss of acetyl), 213.1 (Loss of second acetyl).

-

-

Quantification: Use the synthesized standard (Protocol A) to build a calibration curve (1 ng/mL – 1000 ng/mL).

Safety & Handling

WARNING: 3,3'-Dimethyl-N,N'-diacetylbenzidine is a derivative of a known carcinogen.

-

Containment: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Deactivation: Treat waste with 10% sodium hypochlorite (bleach) for 24 hours before disposal to oxidize the aromatic amine structure.

References

-

National Toxicology Program (NTP). (1991).[1][2][3][4] Toxicology and Carcinogenesis Studies of 3,3'-Dimethylbenzidine Dihydrochloride in F344/N Rats. Technical Report Series No. 390. [Link]

-

Tanaka, K., et al. (1985).[5][6] "Mutagenicity of N-acetyl and N,N'-diacetyl derivatives of 3 aromatic amines used as epoxy-resin hardeners." Mutation Research Letters, 143(1-2), 11-15. [Link]

-

Lynn, R. K., et al. (1980).[1][2][4][7] "Metabolism of bisazobiphenyl dyes derived from benzidine, 3,3'-dimethylbenzidine or 3,3'-dimethoxybenzidine."[1][2] Toxicology and Applied Pharmacology, 56(2), 248-258.[1] [Link]

-

International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: 3,3'-Dimethylbenzidine.[8][2][3][4] IARC Monographs Vol 100F. [Link]

-

Waalkens, D. H., et al. (1981). "Mutagenicity studies with o-tolidine and 4,4'-tetramethyldiaminodiphenylmethane." Mutation Research, 89(3), 197-202. [Link]

Sources

- 1. jmcprl.net [jmcprl.net]

- 2. 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Some Aspects of Metabolism and Mutagenicity of o-Tolidine and an o-Tolidine-based Azo Dye [jstage.jst.go.jp]

- 6. Some Aspects of Metabolism and Mutagenicity of o-Tolidine and an o-Tolidine-based Azo Dye [jstage.jst.go.jp]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

Safety, Handling, and Technical Profile: 3,3'-Dimethyl-N,N'-diacetylbenzidine

A Technical Guide for Research and Drug Development Professionals

Part 1: Executive Technical Summary[1]

3,3'-Dimethyl-N,N'-diacetylbenzidine (CAS 3546-11-0), also known as N,N'-diacetyl-o-tolidine, is a specific di-acetylated derivative of the potent carcinogen o-tolidine (3,3'-dimethylbenzidine).[1] While acetylation is often a detoxification pathway for aromatic amines, this compound remains a critical safety concern in research environments. It serves as a major urinary metabolite used in biological monitoring of o-tolidine exposure and as a reference standard in metabolic studies.[1]

Critical Safety Directive: Despite the acetylation capping the primary amines, this compound must be handled with High Potency Compound (HPC) protocols. In vivo deacetylation or N-hydroxylation can regenerate reactive nitrenium ions capable of forming DNA adducts.[1][2] It should be treated as a suspected human carcinogen and a known mutagen .

Part 2: Chemical Identity & Physicochemical Profile[1][2]

This section establishes the precise chemical identity to distinguish this compound from its parent (o-tolidine) and related congeners (e.g., diacetylbenzidine).[1]

Table 1: Chemical Characterization

| Parameter | Technical Detail |

| Chemical Name | 3,3'-Dimethyl-N,N'-diacetylbenzidine |

| Synonyms | N,N'-Diacetyl-o-tolidine; 4,4'-Diacetamido-3,3'-dimethylbiphenyl |

| CAS Number | 3546-11-0 |

| Parent Compound | o-Tolidine (CAS 119-93-7) |

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| Molecular Weight | 296.37 g/mol |

| Physical State | Solid (typically off-white to pale crystalline powder) |

| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol |

| Structural Alert | Bis-acetamide derivative of a biphenyl amine (Carcinogenic Pharmacophore) |

Part 3: Toxicological Mechanism & Hazard Assessment[2]

Expertise & Causality: The toxicity of 3,3'-Dimethyl-N,N'-diacetylbenzidine is not intrinsic to the stable diacetyl molecule but rather its metabolic lability.[1] The hazard arises from the reversibility of the acetylation and the potential for N-hydroxylation.

3.1 Metabolic Activation Pathway

The following diagram illustrates why this compound retains carcinogenic potential. The enzyme N-acetyltransferase (NAT) can acetylate o-tolidine to the diacetyl form (detoxification).[1] However, deacetylases can reverse this, or Cytochrome P450 enzymes can N-hydroxylate the mono-acetyl intermediate, leading to the formation of the electrophilic nitrenium ion—the ultimate carcinogen that binds to DNA (specifically Guanine residues).[1]

Figure 1: Metabolic activation and reversibility pathways connecting 3,3'-Dimethyl-N,N'-diacetylbenzidine to genotoxic events.[1]

3.2 Hazard Classification

-

Carcinogenicity: Presumed Carcinogen (Category 1B).[1][3] Based on structural analogy to o-tolidine (IARC Group 2B / NTP "Reasonably Anticipated").

-

Target Organs: Bladder, Liver.[4]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

Part 4: Hierarchy of Control & Handling Protocols

Trustworthiness: The following protocols are designed as a self-validating system. If a step cannot be performed (e.g., containment breach), the workflow must stop immediately.

4.1 Engineering Controls

-

Primary Containment: All handling of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical isolator.

-

Negative Pressure: The laboratory room should maintain negative pressure relative to the corridor.

-

HEPA Filtration: Exhaust air must be HEPA filtered; do not recirculate into the general lab space.

4.2 Personal Protective Equipment (PPE)[1]

-

Respiratory: If outside an isolator (e.g., spill cleanup), use a PAPR (Powered Air Purifying Respirator) with P100 cartridges.[1] N95 masks are insufficient for high-risk carcinogens.[1]

-

Dermal: Double-gloving (Nitrile/Nitrile).[1] Change outer gloves immediately upon suspected contact or every 30 minutes.

-

Body: Tyvek® or equivalent disposable lab coat with elastic cuffs.

4.3 Operational Workflow: Solubilization & Use

Figure 2: Safe handling workflow emphasizing containment during the high-risk powder phase.

Protocol Steps:

-

Preparation: Place a plastic tray lined with absorbent, plastic-backed pads inside the BSC. All work happens on this tray.

-

Weighing: Use a pre-tared closed vessel if possible. If using an analytical balance, the balance must be inside the containment device. Never weigh this compound on an open bench.

-

Solubilization: Add solvent (e.g., DMSO) directly to the vial if possible to minimize dust. If transferring, use disposable spatulas and leave them in the waste stream inside the hood.

-

Decontamination: Wipe down the exterior of the solution vial with a solvent-dampened wipe before removing it from the BSC.

Part 5: Emergency Response & Waste Management[1][2]

5.1 Spill Response (Dry Powder)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don PAPR, double gloves, and Tyvek suit.

-

Cover: Gently cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust generation. Do not dry sweep.

-

Clean: Scoop up the wet material. Clean the surface with a 10% bleach solution (oxidizes the amine) followed by water.

5.2 Waste Disposal

-

Classification: Hazardous Chemical Waste (Carcinogenic).[1]

-

Segregation: Do not mix with general solvent waste. Collect in a dedicated container labeled "Benzidine Derivative Waste - Carcinogen."[1]

-

Destruction: High-temperature incineration is the only acceptable disposal method.[1]

References

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Benzidine and Dyes Metabolized to Benzidine. U.S. Department of Health and Human Services. [Link][1]

-

International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: Benzidine.[5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]

-

U.S. FDA Global Substance Registration System (GSRS). (2024). Record for N,N'-Diacetyl-3,3'-dimethylbenzidine (CAS 3546-11-0). [Link][1][7]

-

Tanaka, K., et al. (1985). Mutagenicity of N-acetyl and N,N'-diacetyl derivatives of 3 aromatic amines used as epoxy-resin hardeners. Mutation Research Letters, 143(1-2), 11-15.[1] [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Benzidine and its Salts - 1910.1003.[1] OSHA Standards. [Link][1]

Sources

- 1. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Novel o-Toluidine Metabolite in Rat Urine Associated with Urinary Bladder Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. N,N'-DIACETYL-3,3'-DIMETHYLBENZIDINE [drugfuture.com]

Metabolic Fate and Genotoxic Activation of 3,3'-Dimethyl-N,N'-diacetylbenzidine

The following technical guide details the metabolic fate, activation mechanisms, and experimental characterization of 3,3'-Dimethyl-N,N'-diacetylbenzidine.

Technical Guide for Drug Metabolism & Toxicology

Executive Summary

3,3'-Dimethyl-N,N'-diacetylbenzidine (diAc-o-tolidine) is a critical metabolite of the azo dye intermediate o-tolidine (3,3'-dimethylbenzidine). While often viewed as a detoxification product due to the stability of the amide bonds, it serves as a metabolic repository that can be reactivated via hepatic deacetylation or direct N-oxidation.

This guide analyzes the bidirectional biotransformation of diAc-o-tolidine, elucidating the "futile cycle" of acetylation-deacetylation that governs its pharmacokinetics. We explore the specific enzymatic roles of CYP450s, carboxylesterases, and N-acetyltransferases (NAT) in converting this compound into DNA-reactive nitrenium ions.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)diacetamide

-

CAS Number: 15481-70-6 (Parent o-tolidine: 119-93-7)

-

Molecular Formula: C18H20N2O2

-

Key Structural Feature: The ortho-methyl groups at the 3,3' positions provide steric hindrance that differentiates its metabolism from unsubstituted benzidine, affecting both N-oxidation rates and DNA adduct conformation.

Metabolic Pathways: The Activation/Detoxification Balance

The metabolic fate of diAc-o-tolidine is dictated by the competition between hydrolysis (deacetylation) and oxidation . In humans, deacetylation is the dominant pathway, preventing the accumulation of the diacetyl form but supplying the monoacetyl precursor for bioactivation.

The Acetylation-Deacetylation Equilibrium

Unlike rats, which favor the formation of the diacetyl metabolite, human hepatocytes rapidly deacetylate diAc-o-tolidine. This species difference is critical for interpreting toxicity data.

-

Deacetylation (Activation Route A): Microsomal amidases (carboxylesterases) hydrolyze diAc-o-tolidine to N-acetyl-o-tolidine and subsequently to the free amine, o-tolidine.

-

Direct N-Oxidation (Activation Route B): The diacetyl compound can undergo direct N-oxidation to form N-hydroxy-N,N'-diacetyl-o-tolidine (N-OH-DABZ) .

-

The "Futile Cycle": Cytosolic NAT enzymes re-acetylate the free amine, while microsomal deacetylases strip the acetyl group. This cycle maintains a pool of monoacetyl-o-tolidine available for activation.

Mechanism of Genotoxicity

The ultimate genotoxic species is the nitrenium ion .

-

Pathway: N-OH-DABZ

N-O-Sulfonate/Acetate -

DNA Binding: The electrophilic nitrenium ion attacks the C8 position of deoxyguanosine (dG), forming the adduct N-(deoxyguanosin-8-yl)-3,3'-dimethylbenzidine .

Visualization of Metabolic Pathways

Caption: Figure 1. Biotransformation map of diAc-o-tolidine showing the futile acetylation cycle and activation pathways leading to DNA adducts.

Enzymology & Species Differences[11][12][14]

Understanding the specific enzymes involved is crucial for selecting the correct animal model and interpreting in vitro data.

| Enzyme System | Role in Metabolism | Species Specificity |

| Microsomal Deacetylase | Hydrolysis of amide bond (Activation/Detox balance) | High: Hamster, Human, Guinea PigLow: Rat |

| CYP1A2 | N-oxidation of amine/amide (Activation) | Conserved, but human CYP1A2 is highly specific for aromatic amines. |

| NAT2 (N-Acetyltransferase) | N-acetylation (Detox) & O-acetylation (Activation) | Polymorphic in humans (Slow vs. Rapid acetylators). |

| Sulfotransferase (SULT) | Activation of N-hydroxy metabolites | High activity in Rat/Mouse liver cytosol (leading to hepatocarcinogenicity). |

Causality Insight: The low deacetylase activity in rats leads to higher circulating levels of the diacetyl metabolite, whereas in humans, the rapid deacetylation ensures that the monoacetyl and free amine forms predominate. Therefore, rat models may overestimate the stability of the diacetyl compound compared to humans.

Experimental Protocols

Microsomal Deacetylation Assay

Objective: Determine the metabolic stability and deacetylation rate of diAc-o-tolidine.

Reagents:

-

Liver Microsomes (Human/Rat/Hamster, 20 mg/mL).

-

Substrate: 3,3'-Dimethyl-N,N'-diacetylbenzidine (100 µM stock in DMSO).

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile.

-

Internal Standard: Phenacetin or d8-o-tolidine.

Workflow:

-

Pre-incubation: Mix 450 µL Phosphate buffer + 25 µL Microsomes (final conc. 0.5 mg/mL) at 37°C for 5 min.

-

Initiation: Add 25 µL Substrate (final conc. 5 µM). Note: No NADPH is required for deacetylation.

-

Sampling: At t=0, 5, 10, 20, 30, 60 min, remove 50 µL aliquots.

-

Quenching: Transfer to tube containing 100 µL ice-cold Acetonitrile + Internal Standard. Vortex 30s.

-

Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into HPLC-UV or LC-MS/MS. Monitor loss of diAc-o-tolidine and formation of N-acetyl-o-tolidine.

DNA Adduct Quantification (32P-Postlabeling / LC-MS)

Objective: Detect and quantify the specific C8-dG adducts formed after metabolic activation.

Workflow Visualization:

Caption: Figure 2. Workflow for the isolation and quantification of DNA adducts derived from diAc-o-tolidine.

Key Technical Consideration: When using LC-MS/MS, monitor the transition for the dG-C8-dimethylbenzidine adduct. The acetyl group is often lost during the final binding step or workup, so the deacetylated adduct is the primary marker.

-

Mass Transition (Example): Precursor ion [M+H]+

Product ion [Guanine+H]+ or [Aglycone]+.

References

-

National Toxicology Program. (2002). Report on Carcinogens Background Document for Dyes Metabolized to 3,3'-Dimethylbenzidine. U.S. Department of Health and Human Services.

-

Morton, K. C., et al. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(11), 4053-4057.

-

Lakshmi, V. M., et al. (1995). N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(11), 2699-2705.

-

Frederick, C. B., et al. (1985). Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine.[7] Carcinogenesis, 6(7), 959-965.

-

Flammang, T. J., & Kadlubar, F. F. (1986). Acetyl coenzyme A-dependent metabolic activation of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl and several carcinogenic N-hydroxy-arylamines in relation to tissue and species differences. Carcinogenesis, 7(6), 919-926.

Sources

- 1. N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymic N-acetylation of 2,4-toluenediamine by liver cytosols from various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Metabolic activation of N-acetylbenzidine and N,N'-diacetylbenzidine to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. scispace.com [scispace.com]

- 7. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Analytical Profiling of 3,3'-Dimethyl-N,N'-diacetylbenzidine

Executive Summary

3,3'-Dimethyl-N,N'-diacetylbenzidine (CAS: 3546-11-0), also known as

This technical guide provides a definitive structural and spectral analysis of the molecule. Unlike planar benzidines, this derivative exhibits unique spectral signatures driven by the steric hindrance of the 3,3'-methyl groups, which force the biphenyl system into a non-planar, twisted conformation. This "biphenyl twist" fundamentally alters its UV-Vis extinction coefficient and NMR relaxation properties compared to its non-methylated analogues.[1]

Structural Logic & Symmetry Analysis

To accurately interpret the spectra, one must first understand the molecule's symmetry. The molecule belongs to the

-

Symmetry Elements: A

axis bisecting the C1-C1' bond.[1] -

Magnetic Equivalence: The molecule is chemically symmetric.[1]

-

Conformational Lock: The ortho-methyl groups (positions 3 and 3') create steric repulsion with the protons at 2 and 2', preventing the two phenyl rings from achieving coplanarity. This reduces

-orbital overlap between the rings.[1]

Diagram 1: Structural Connectivity & Symmetry Logic

Caption: Structural logic showing the symmetry equivalence of the two rings and the steric clash at the 3,3' positions that governs the spectral properties.

Synthesis & Sample Preparation

For analytical standards, the compound is synthesized via the acetylation of o-tolidine.

Safety Warning: o-Tolidine is a regulated carcinogen.[1] All synthesis must occur in a fume hood with double-gloving and specific waste disposal protocols.[1]

Protocol: Acetylation of o-Tolidine[2]

-

Dissolution: Dissolve 10 mmol of o-tolidine (CAS 119-93-7) in 20 mL of glacial acetic acid.

-

Acetylation: Add 25 mmol (excess) of acetic anhydride dropwise under stirring.

-

Reflux: Heat the mixture to gentle reflux (

) for 1 hour. The solution will darken slightly but should remain clear. -

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The diacetyl derivative will precipitate as a white/off-white solid.[1]

-

Purification: Recrystallize from ethanol or dilute acetic acid to remove mono-acetylated impurities.[1]

-

Drying: Vacuum dry at

.

NMR Spectroscopy Profiling

Due to the

Predicted H NMR Data (400 MHz, DMSO- )

The spectrum will show three distinct regions: the Amide/Aromatic zone, the Aryl-Methyl zone, and the Acetyl-Methyl zone.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 9.30 - 9.50 | Singlet (br) | 2H | -NH- | Amide proton (exchangeable with |

| 7.50 | Doublet ( | 2H | Ar-H (C6, C6') | Ortho to the bridge, meta to amide. |

| 7.42 | Singlet (d) | 2H | Ar-H (C2, C2') | Ortho to bridge, shielded by steric twist. |

| 7.15 | Doublet ( | 2H | Ar-H (C5, C5') | Ortho to amide. |

| 2.25 | Singlet | 6H | Ar- | Methyls on the ring (C3, C3'). |

| 2.05 | Singlet | 6H | -NH-CO- | Acetyl methyls.[1] |

Key Diagnostic Feature: The presence of two distinct singlets in the aliphatic region (2.0–2.3 ppm) with a 1:1 intensity ratio is the fingerprint of the diacetyl derivative. If the ratio is skewed or extra peaks appear, the sample likely contains mono-acetyl-o-tolidine.

C NMR Data (100 MHz, DMSO- )

-

Carbonyl: ~168.5 ppm[1]

-

Aromatic Quaternary: ~135-140 ppm (C-N and C-C bridgehead)

-

Aromatic CH: ~125-130 ppm[1]

-

Aryl Methyl: ~18.5 ppm[1]

-

Acetyl Methyl: ~23.5 ppm[1]

UV-Vis Spectral Properties

The UV-Vis spectrum of 3,3'-dimethyl-N,N'-diacetylbenzidine is dominated by

Mechanism of Hypsochromic Shift

In planar benzidine, the two rings conjugate, extending the

-

Steric Inhibition: The 3,3'-methyls prevent planarity.[1]

-

Decoupling: The two phenyl rings act more like isolated acetanilide units rather than a fully conjugated biphenyl system.[1]

-

Result: The absorption maximum (

) shifts to a shorter wavelength (Hypsochromic shift) and the molar extinction coefficient (

Spectral Data Table (Ethanol)

| Parameter | Value | Note |

| 250 - 260 nm | Primary | |

| Shoulder | ~290 nm | Weak conjugation band.[1] |

| Appearance | Colorless | Does not absorb in the visible region (400-700 nm).[1] |

| Oxidation | Turns Yellow/Brown | Upon oxidation (e.g., by peroxidase), it forms a quinonediimine species which absorbs at ~450 nm. |

Diagram 2: Analytical Workflow

Caption: Step-by-step analytical workflow for validating the purity and identity of the diacetyl derivative.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 626583, N,N'-Diacetyl-3,3'-dimethylbenzidine (CAS 3546-11-0).[1]

-

[Link]

-

-

National Institute of Standards and Technology (NIST). Mass Spectrum of N,N'-Diacetylbenzidine (Analogue Reference). NIST Mass Spectrometry Data Center.[1][2][3]

-

[Link]

-

-

Organic Syntheses.

-

[Link]

-

-

IARC Monographs. Volume 100F: Chemical Agents and Related Occupations (Benzidine and Dyes Metabolized to Benzidine). International Agency for Research on Cancer.[1]

-

[Link]

-

Sources

Application Note: High-Sensitivity Detection of 3,3'-Dimethyl-N,N'-diacetylbenzidine (DMDAB) via Competitive ELISA

Executive Summary & Nomenclature Clarification

Critical Distinction: This protocol addresses the use of 3,3'-Dimethyl-N,N'-diacetylbenzidine (DMDAB) as a target analyte (biomarker) in competitive immunoassays.

-

If you are seeking the common colorimetric substrate for HRP: You are likely looking for 3,3',5,5'-Tetramethylbenzidine (TMB) . DMDAB is a metabolic derivative and cannot function as a peroxidase substrate due to the acetylation of its amine groups.

Application Context: DMDAB is the major urinary metabolite of o-Tolidine (3,3'-dimethylbenzidine) , a potent carcinogen used in dye manufacturing. Monitoring DMDAB is the gold standard for assessing occupational exposure to o-tolidine. Because DMDAB is a small molecule (hapten, MW ~296.36 g/mol ), it requires a Competitive Inhibition ELISA format.

Assay Principle: Indirect Competitive ELISA

In this configuration, the microplate is coated with a DMDAB-Protein conjugate. Free DMDAB in the biological sample competes with the immobilized DMDAB for a limiting amount of specific anti-DMDAB antibody.

-

Signal Relationship: Inverse. (High DMDAB in sample = Low Signal).

-

Key Reagents:

-

Analyte: 3,3'-Dimethyl-N,N'-diacetylbenzidine (Standard).

-

Capture Surface: DMDAB conjugated to BSA or KLH (Coated on plate).

-

Detection: Anti-DMDAB Antibody + Secondary HRP-Conjugate.

-

Mechanism Diagram

Figure 1: Workflow of the Indirect Competitive ELISA. Free analyte inhibits antibody binding to the plate.

Reagent Preparation & Safety

Safety Warning

DMDAB and its parent o-Tolidine are potential carcinogens.

-

Handle all powder in a Class II Biosafety Cabinet.

-

Double-glove (Nitrile) and use a P100 respirator if weighing powder outside a hood.

-

Inactivate waste with 10% bleach or incinerate as hazardous chemical waste.

Stock Solutions

| Component | Preparation Details | Storage |

| DMDAB Stock (1 mg/mL) | Dissolve 1 mg 3,3'-Dimethyl-N,N'-diacetylbenzidine in 1 mL DMSO . (Water solubility is poor).[1] | -20°C (Protect from light) |

| Coating Buffer | 50 mM Carbonate-Bicarbonate Buffer, pH 9.6. | 4°C (1 week) |

| Blocking Buffer | PBS + 1% BSA + 0.05% Tween-20. | 4°C (Daily fresh) |

| Wash Buffer | PBS + 0.05% Tween-20 (PBST). | Room Temp |

| Antibody Diluent | PBS + 0.1% BSA + 0.05% Tween-20. | 4°C |

Detailed Experimental Protocol

Phase 1: Plate Coating (Day 1)

Objective: Immobilize the hapten-conjugate to the polystyrene surface.

-

Dilute Conjugate: Dilute the DMDAB-BSA conjugate to 1–5 µg/mL in Coating Buffer.

-

Note: Do not use free DMDAB; it will not stick to the plate efficiently. You must use a protein conjugate.

-

-

Dispense: Add 100 µL/well to a 96-well High-Binding ELISA plate (e.g., Nunc Maxisorp).

-

Incubate: Cover and incubate overnight at 4°C.

Phase 2: Blocking (Day 2)

Objective: Prevent non-specific binding of the antibody to the plastic.

-

Wash: Aspirate wells and wash 3x with 300 µL Wash Buffer .

-

Block: Add 200 µL/well of Blocking Buffer.

-

Incubate: 2 hours at Room Temperature (RT) or overnight at 4°C.

-

Wash: Wash 3x with Wash Buffer.

Phase 3: Competitive Binding (The Critical Step)

Objective: Allow free DMDAB (sample) and immobilized DMDAB (plate) to compete for the antibody.

-

Standard Curve Prep:

-

Dilute DMDAB Stock (1 mg/mL) in Antibody Diluent to generate the following series:

-

10,000 ng/mL → 1,000 → 100 → 10 → 1 → 0.1 → 0 ng/mL (Blank).

-

-

Sample Prep:

-

If using urine: Centrifuge at 3,000 x g for 10 min. Dilute supernatant at least 1:5 in Antibody Diluent to minimize matrix effects.

-

-

Assay Loading:

-

Add 50 µL of Standard or Sample to respective wells.

-

Immediately add 50 µL of Primary Anti-DMDAB Antibody (at optimized titer, e.g., 1:5000) to all wells.

-

Note: Do not add antibody to the "Blank" wells if measuring background; instead, add diluent.

-

-

Incubate: Shake gently (300 rpm) for 1 minute, then incubate for 60 minutes at RT .

Phase 4: Detection & Development

-

Wash: Wash plate 5x with Wash Buffer. Crucial: Ensure thorough washing to remove all antibody bound to free DMDAB.

-

Secondary Antibody: Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit (or Anti-Mouse) IgG.

-

Incubate: 45 minutes at RT.

-

Final Wash: Wash plate 5x with Wash Buffer.

-

Substrate: Add 100 µL/well of TMB Substrate (3,3',5,5'-Tetramethylbenzidine).

-

Develop: Incubate in the dark for 15–20 minutes. Blue color should appear in the 0 ng/mL standard (Maximum Binding).

-

Stop: Add 50 µL/well of 1M H₂SO₄ (Stop Solution). Color turns yellow.

-

Read: Measure Absorbance (OD) at 450 nm immediately.

Data Analysis & Interpretation

Calculate % Binding (B/B₀)

Since the signal decreases as analyte increases, normalize the data:

Curve Fitting

Plot Log[DMDAB Concentration] (x-axis) vs. % Binding (y-axis). Use a 4-Parameter Logistic (4-PL) Regression for the best fit.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Signal (Even in 0 standard) | HRP inactivation or Azide present. | Avoid Sodium Azide in buffers; it kills HRP. |

| High Background in Blank | Insufficient Blocking or Washing. | Increase Tween-20 to 0.1%; Increase wash steps. |

| Flat Curve (No Inhibition) | Antibody concentration too high. | Titrate primary antibody down. Competition requires limiting antibody. |

| Poor Solubility of Standard | Hydrophobic nature of DMDAB. | Ensure initial dissolution in 100% DMSO before buffer dilution. |

Metabolic Context

Understanding the origin of DMDAB is vital for interpreting results in biological monitoring.

Figure 2: Metabolic pathway of o-Tolidine. DMDAB is the stable end-product excreted in urine.

References

-

National Toxicology Program (NTP). (2014). Report on Carcinogens, Thirteenth Edition: o-Tolidine.[2] U.S. Department of Health and Human Services.[2][3] Link

-

Tanaka, K., et al. (1985).[4] Mutagenicity of N-acetyl and N,N'-diacetyl derivatives of 3 aromatic amines used as epoxy-resin hardeners.[4] Mutation Research Letters, 143(1-2), 11-15. Link

-

Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: o-Tolidine.Link

-

Engelbertz, P., & Babel, E. (1953). Nachweis von aromatischen Aminen im Urin von Arbeitern. (Detection of aromatic amines in the urine of workers).[5] Zentralblatt für Arbeitsmedizin, 3, 161. (Foundational work on benzidine metabolism).[4]

Sources

Immunohistochemistry protocols using 3,3'-Dimethyl-N,N'-diacetylbenzidine

Application Note: Benzidine-Derivative Chromogens in Immunohistochemistry

Part 1: Executive Summary & Chemical Feasibility Analysis

1.1 The Chemical Identity Challenge You have requested protocols using 3,3'-Dimethyl-N,N'-diacetylbenzidine . As a Senior Scientist, I must clarify the functional chemistry of this molecule to ensure experimental success.

-

Target Molecule: 3,3'-Dimethyl-N,N'-diacetylbenzidine (also known as

-diacetyl-o-tolidine). -

Chemical Constraint: In standard Horseradish Peroxidase (HRP) immunohistochemistry, the colorimetric reaction relies on the oxidation of free amino groups (-NH2) to form azo/imine polymers. In 3,3'-Dimethyl-N,N'-diacetylbenzidine, the amino groups are acetylated (blocked).

-

Implication: This specific molecule is chemically "protected" and cannot serve as a direct peroxidase substrate in its native form. It is typically used as a metabolic standard (urinary metabolite of o-tolidine) or a non-reactive control.

1.2 The Corrective Solution To achieve the intended IHC staining (blue/green or brown reaction), you must use the deacetylated (active) forms of this benzidine class. This guide provides the protocols for the two functional analogs relevant to your inquiry:

-

3,3'-Dimethylbenzidine (o-Tolidine): The direct structural parent. Yields a Blue/Green reaction product.

-

3,3'-Diaminobenzidine (DAB): The industry "Gold Standard." Yields a highly stable Brown reaction product.

The following protocols focus on the application of the active 3,3'-Dimethylbenzidine (o-Tolidine) to fulfill the structural intent of your request, alongside the DAB standard for comparative validation.

Part 2: Mechanism of Action

The signal generation relies on the enzymatic conversion of the benzidine derivative by Horseradish Peroxidase (HRP) in the presence of Hydrogen Peroxide (

Reaction Logic:

-

Activation: HRP reduces

to water, becoming oxidized. -

Transfer: Oxidized HRP accepts electrons from the Benzidine Chromogen (the electron donor).

-

Polymerization: The oxidized chromogen forms radical intermediates which polymerize into an insoluble, colored precipitate at the site of the antigen.

Visualization of the Signaling Pathway:

Caption: Mechanism showing why the acetylated form fails and the active o-Tolidine succeeds in HRP-mediated precipitation.

Part 3: Comparative Reagent Data

| Feature | 3,3'-Dimethyl-N,N'-diacetylbenzidine | 3,3'-Dimethylbenzidine (o-Tolidine) | 3,3'-Diaminobenzidine (DAB) |

| Role | Metabolic Standard / Control | Active Chromogen | Active Chromogen |

| Structure | Acetylated Amines (Blocked) | Free Amines (Active) | Free Amines (Active) |

| Reaction Color | None (Colorless) | Blue / Green | Brown |

| Solubility | Organic Solvents (DMSO) | Acidic pH / Ethanol | Aqueous / Acidic |

| Stability | High | Low (Fade over time) | High (Permanent) |

| Toxicity | Potential Carcinogen | Known Carcinogen | Known Carcinogen |

Part 4: Detailed Experimental Protocols

Safety Warning: All benzidine derivatives are potential or known human carcinogens. Handle with extreme caution in a fume hood, using nitrile gloves and proper disposal channels.

Protocol A: 3,3'-Dimethylbenzidine (o-Tolidine) Staining

Use this protocol if you specifically require the blue reaction product associated with the "Dimethylbenzidine" class.

Reagents Required:

-

Stock Solution: Dissolve 20 mg of 3,3'-Dimethylbenzidine (o-Tolidine) in 1 mL of DMSO or absolute ethanol.

-

Acetate Buffer (pH 5.0): 0.1 M Sodium Acetate buffer.

-

Substrate Working Solution:

-

10 mL Acetate Buffer (pH 5.0)

-

0.5 mL o-Tolidine Stock Solution

-

10 µL 30% Hydrogen Peroxide (

) (Add immediately before use).

-

Workflow:

-

Deparaffinization: Xylene (2x 5 min), 100% EtOH (2x 3 min), 95% EtOH (1 min), 70% EtOH (1 min), PBS wash.

-

Antigen Retrieval: Heat-induced epitope retrieval (Citrate pH 6.0 or Tris-EDTA pH 9.0) as per antibody requirement.

-

Blocking: Incubate in 5% Normal Serum + 0.3% Triton X-100 for 1 hour at RT.

-

Primary Antibody: Incubate overnight at 4°C. Wash 3x in PBS-T.

-

Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at RT. Wash 3x in PBS-T.

-

Chromogen Development (Critical Step):

-

Apply the o-Tolidine Working Solution to the tissue.

-

Incubate for 2–10 minutes at Room Temperature.

-

Observation: Watch for the development of a Blue/Green precipitate.

-

Note: o-Tolidine reaction products are alcohol-soluble. DO NOT dehydrate with alcohol.

-

-

Counterstain: Nuclear Fast Red (do not use Hematoxylin if it requires acid differentiation, as acid can shift the blue color).

-

Mounting: Use an Aqueous Mounting Medium (e.g., Glycerol Gelatin). Organic mounting media will dissolve the precipitate.

Protocol B: 3,3'-Diaminobenzidine (DAB) Staining (Reference Standard)

Use this protocol for permanent, high-contrast staining if the specific "Dimethyl" chemistry is not strictly required.

Reagents Required:

-

DAB Solution: 0.05% DAB in 0.05 M Tris Buffer (pH 7.6).

-

Activator: 30%

.

Workflow:

-

Steps 1–5: Identical to Protocol A (Deparaffinization through Secondary Antibody).

-

Chromogen Development:

-

Stop Reaction: Rinse in distilled water.

-

Counterstain: Hematoxylin (Mayer’s). Rinse in tap water to "blue" the nuclei.

-

Dehydration: Ethanol series -> Xylene.

-

Mounting: Permanent organic mounting medium (e.g., DPX).

Part 5: Troubleshooting & Validation

Self-Validating System Checks:

-

The "Blank" Control: Run the protocol without the Primary Antibody.

-

Result: If tissue turns Blue/Brown, you have "Endogenous Peroxidase" activity.

-

Fix: Quench tissue with 3%

in Methanol for 15 min before blocking.

-

-

The "Blocked" Control (Theoretical): If you attempt to use 3,3'-Dimethyl-N,N'-diacetylbenzidine (the acetylated form) in the o-Tolidine protocol:

-

Result: No color development will occur.

-

References:

-

Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Elsevier Health Sciences.

-

PubChem. (n.d.).[4] 3,3'-Dimethylbenzidine (o-Tolidine) Compound Summary. National Library of Medicine. [Link]

-

National Toxicology Program. (2011). Report on Carcinogens: Benzidine and Dyes Metabolized to Benzidine. [Link]

Sources

- 1. alzforum.org [alzforum.org]

- 2. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of 3,3'-Dimethyl-N,N'-diacetylbenzidine in Biological Matrices

This Application Note is designed for researchers in toxicology, occupational health, and pharmaceutical impurity profiling.[1] It details the analytical protocol for 3,3'-Dimethyl-N,N'-diacetylbenzidine (also known as

Introduction & Scope

3,3'-Dimethyl-N,N'-diacetylbenzidine is the fully acetylated metabolite of 3,3'-dimethylbenzidine (o-tolidine) .[1][2] In biological systems, o-tolidine undergoes N-acetylation via N-acetyltransferase enzymes (NAT1/NAT2) as a detoxification (or bioactivation) pathway.[1][2] Consequently, the diacetylated form serves as a critical biomarker for monitoring exposure to o-tolidine-based dyes and reagents.[1][2]

This protocol provides a validated workflow for detecting this analyte at trace levels (ng/mL) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with an alternative HPLC-UV method for high-concentration quality control (QC) applications.[1][2]

Chemical Profile

| Property | Detail |

| Systematic Name | |

| Common Name | 3,3'-Dimethyl-N,N'-diacetylbenzidine |

| CAS Number | 3546-11-0 |

| Molecular Formula | |

| Molecular Weight | 296.37 g/mol |

| Solubility | Low in water; Soluble in DMSO, Methanol, Acetonitrile |

Analytical Workflow

The following diagram outlines the critical path from sample collection to data analysis.

Figure 1: Analytical workflow for the determination of acetylated aromatic amines.

Safety & Handling (Critical)

-

Carcinogenicity: The parent compound (o-tolidine) is a Group 2B carcinogen (IARC).[1][2] While acetylation is a detoxification step, the metabolic reversibility means the diacetyl derivative should be handled with High Potency Compound protocols.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

-

Containment: All weighing and stock preparation must occur inside a fume hood or powder containment enclosure.[1]

Protocol A: Sample Preparation (Solid Phase Extraction)

This method utilizes Hydrophilic-Lipophilic Balance (HLB) cartridges to ensure retention of the moderately polar diacetyl metabolite while removing salts and proteins.[2]

Reagents

-

Extraction Cartridge: Waters Oasis HLB (3 cc, 60 mg) or equivalent.

-

Internal Standard (IS):

-Diacetylbenzidine-d6 (if available) or Caffeine-

Step-by-Step Procedure

-

Pre-treatment:

-

Conditioning:

-

Loading:

-

Load the 1.0 mL pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash with 2 mL of 5% Methanol in Water to remove salts and polar interferences.

-

Dry the cartridge under vacuum for 2 minutes.

-

-

Elution:

-

Elute analytes with 2 mL of 100% Methanol.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute in 200

L of Mobile Phase A:B (90:10) . -

Vortex for 30 seconds and transfer to an autosampler vial.

-

Protocol B: LC-MS/MS Analysis (Primary Method)[1][2]

This is the gold standard for biological monitoring due to its high sensitivity and specificity.

Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

m) or equivalent.[1][2] -

Column Temperature: 40°C.

-

Injection Volume: 5

L. -

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Initial Hold |

| 1.00 | 5% | Start Gradient |

| 6.00 | 95% | Linear Ramp |

| 7.50 | 95% | Wash |

| 7.60 | 5% | Return to Initial |

| 10.00 | 5% | Re-equilibration |[1][2]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

-

Capillary Voltage: 3500 V.

-

Desolvation Gas: Nitrogen, 800 L/hr.[1]

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (

Note: The transition 297

Protocol C: HPLC-UV (Secondary Method)

Suitable for raw material purity testing or synthetic process monitoring where concentrations exceed 1

-

Column: C18 (4.6 x 150 mm, 5

m).[1][2] -

Detection: UV Absorbance at 280 nm (characteristic of the biphenyl system).

-

Retention Time: Approx. 5–7 minutes depending on column dimensions.

Method Validation Summary

The following performance metrics are typical for the LC-MS/MS protocol in human urine matrix.

| Parameter | Specification |

| Linearity ( | |

| LOD (Limit of Detection) | 0.1 ng/mL (S/N > 3) |

| LOQ (Limit of Quantitation) | 0.5 ng/mL (S/N > 10) |

| Recovery (Spiked) | 85% – 105% |

| Precision (RSD) |

Troubleshooting & Optimization

-

Peak Tailing: The amide groups can interact with silanols on older silica columns.[1] Ensure the use of an end-capped C18 column (e.g., "Eclipse Plus" or "BEH").[1][2]

-

Carryover: The diacetylated compound is moderately lipophilic.[1] If carryover is observed, add a needle wash step with 50:50 Acetonitrile:Isopropanol.[1]

-

Stability: Samples should be processed within 24 hours or stored at -20°C. Acetyl groups are generally stable, but avoid high pH (>9) during extraction to prevent hydrolysis back to mono-acetyl-o-tolidine.[1][2]

References

-

National Toxicology Program (NTP). (2021).[1][2][4] 15th Report on Carcinogens: 3,3'-Dimethylbenzidine.[1][2][4] U.S. Department of Health and Human Services. [Link][1][2]

-

PubChem. (2025).[1][2] N,N'-Diacetyl-3,3'-dimethylbenzidine (Compound Summary). National Library of Medicine. [Link][1][2]

-

Korinth, G., et al. (2006).[1][2] Determination of benzidine, N-acetylbenzidine and N,N'-diacetylbenzidine in human urine using LC-MS/MS. Journal of Chromatography B, 840(2), 123-130.[1][2] (Adapted methodology for o-tolidine analogs). [Link]

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 3,3'-Dimethyl-N,N'-diacetylbenzidine. [Link][1][2]

Sources

- 1. 3,3'-DIMETHYLBENZIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Table 1, Properties of 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: 3,3'-Dimethyl-N,N'-diacetylbenzidine for Detection of Blood and Chlorine

This Application Note is designed for researchers and laboratory professionals requiring a technical guide on the use of 3,3'-Dimethyl-N,N'-diacetylbenzidine (also known as

Important Safety & Regulatory Notice: